
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative that contains a naphthyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the naphthyridine ring, followed by borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the naphthyridine ring or the boronic acid group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .
Wissenschaftliche Forschungsanwendungen
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism by which (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid exerts its effects depends on its specific application. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter molecular interactions . The naphthyridine ring can also interact with various molecular targets, potentially affecting signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acid derivatives and naphthyridine-containing molecules, such as:
- (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)boronic acid
- 1,8-Naphthyridine-3-boronic acid
- 1,5-Naphthyridine derivatives
Uniqueness
(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the naphthyridine ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H11BN2O2 |
|---|---|
Molekulargewicht |
178.00 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1,8-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5,12-13H,1-3H2,(H,10,11) |
InChI-Schlüssel |
ZSRMZENBHDPCSX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(NCCC2)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


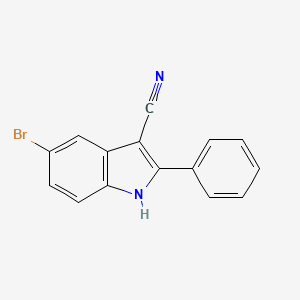
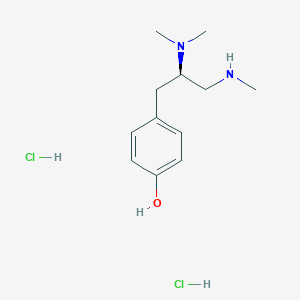
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
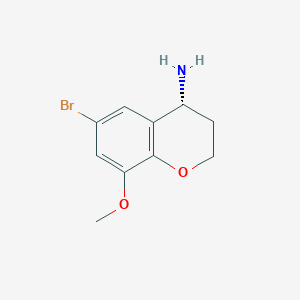

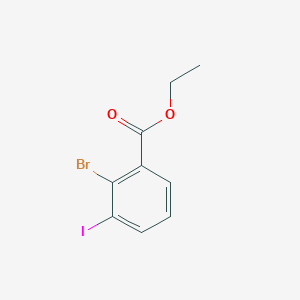

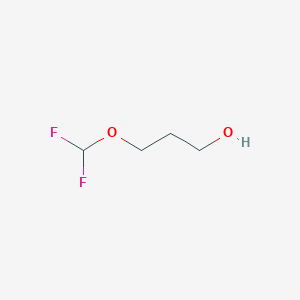
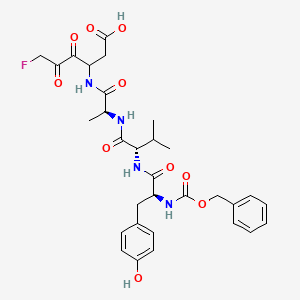



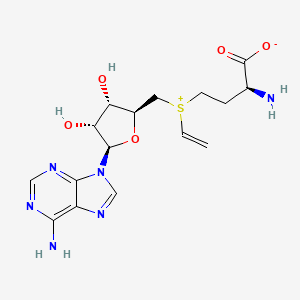
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
